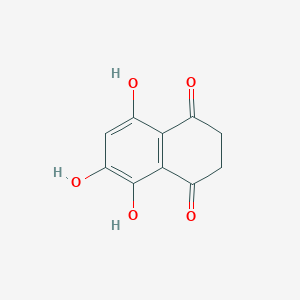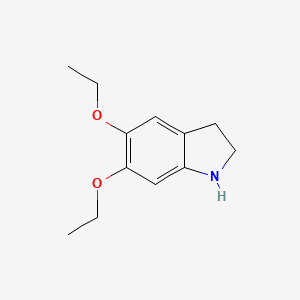
5,6-Diethoxyindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diethoxyindoline: is a chemical compound belonging to the indoline family, characterized by the presence of two ethoxy groups attached to the indoline core. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxyindoline typically involves the ethylation of 5,6-dihydroxyindoline. One common method includes the reaction of 5,6-dihydroxyindoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 5,6-Diethoxyindoline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted indoline derivatives.
科学的研究の応用
Chemistry: 5,6-Diethoxyindoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various indoline-based pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders. They are also used in the development of diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also employed in the manufacture of electronic materials and sensors.
作用機序
The mechanism of action of 5,6-Diethoxyindoline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and DNA. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
類似化合物との比較
5,6-Dihydroxyindoline: A precursor in the synthesis of 5,6-Diethoxyindoline, known for its role in melanin biosynthesis.
5,6-Dimethoxyindoline: Similar to this compound but with methoxy groups instead of ethoxy groups.
Indoline: The parent compound of this compound, lacking the ethoxy substituents.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
5,6-diethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NO2/c1-3-14-11-7-9-5-6-13-10(9)8-12(11)15-4-2/h7-8,13H,3-6H2,1-2H3 |
InChIキー |
IRSABMWXFYRLME-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)CCN2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






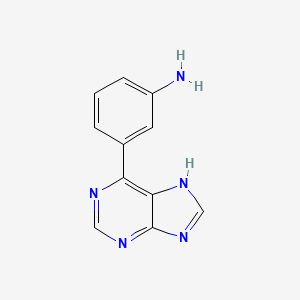
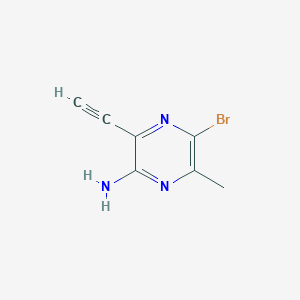
![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)
![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
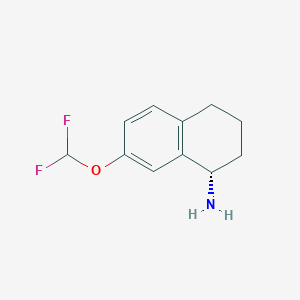


![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)

